![molecular formula C20H26O2Si B12566760 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- CAS No. 191800-37-0](/img/structure/B12566760.png)
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-: is a chemical compound known for its unique structure and properties. It is a derivative of butenol and contains a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups. The compound’s stereochemistry is specified by the (2R)-configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group in 3-buten-2-ol. This can be achieved by reacting 3-buten-2-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the butenyl group can yield saturated alcohols.
Substitution: The silyl ether group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Free hydroxyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis. Its stability under various reaction conditions makes it valuable for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: While direct medical applications are limited, derivatives of the compound may be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- exerts its effects is primarily through its role as a protecting group. The silyl ether group shields the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is reversible, enabling the recovery of the free hydroxyl group under specific conditions.
Comparaison Avec Des Composés Similaires
- 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-Buten-2-ol, 1-amino-
Comparison: Compared to its similar compounds, 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers unique advantages in terms of stability and ease of removal of the protecting group. The diphenylsilyl group provides greater steric hindrance, enhancing the compound’s resistance to hydrolysis and other side reactions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
191800-37-0 |
|---|---|
Formule moléculaire |
C20H26O2Si |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3/t17-/m1/s1 |
Clé InChI |
ONHWPQAZLVSNNF-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C=C)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


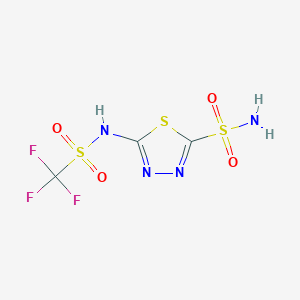

![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
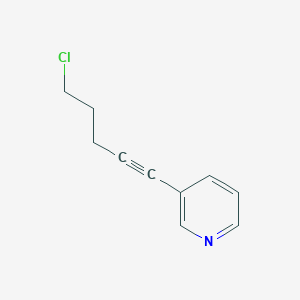
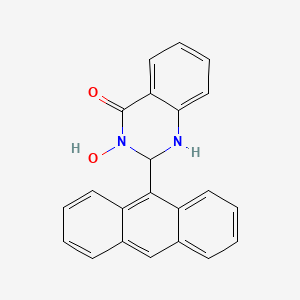
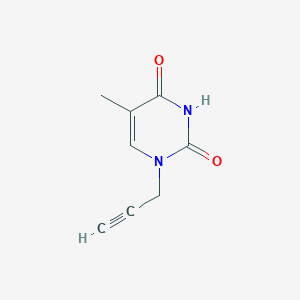
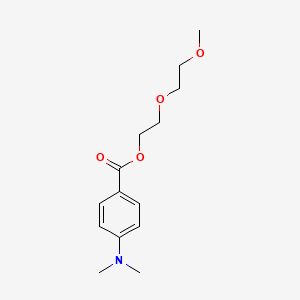
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

methyl}phosphonic acid](/img/structure/B12566762.png)
